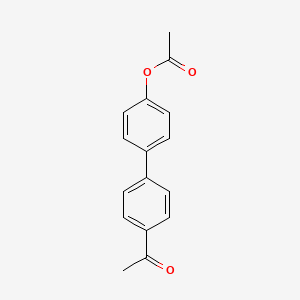

4-Acetoxy-4'-acetylbiphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61538-75-8 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

[4-(4-acetylphenyl)phenyl] acetate |

InChI |

InChI=1S/C16H14O3/c1-11(17)13-3-5-14(6-4-13)15-7-9-16(10-8-15)19-12(2)18/h3-10H,1-2H3 |

InChI Key |

GNHSLRMCJVPUAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Acetoxy 4 Acetylbiphenyl

Strategies for the Chemical Synthesis of 4-Acetoxy-4'-acetylbiphenyl

The construction of this compound can be achieved through sequential functionalization of a biphenyl (B1667301) core, starting from readily available precursors. These routes primarily involve acetylation and acylation reactions.

A common and direct route involves a two-step process starting from 4-hydroxybiphenyl. The first step is the protection of the hydroxyl group via acetylation, which is then followed by a Friedel-Crafts acylation to introduce the acetyl group at the 4'-position of the second ring.

The synthesis proceeds as follows:

Synthesis of 4-acetoxybiphenyl : 4-hydroxybiphenyl is reacted with acetyl chloride in the presence of a base, such as pyridine (B92270), to form the ester 4-acetoxybiphenyl. The pyridine acts as a catalyst and scavenges the HCl byproduct. This reaction yields a beige solid, which can be purified by recrystallization from n-hexane to obtain white crystals.

Synthesis of 4'-acetoxy-4-acetylbiphenyl : The intermediate, 4-acetoxybiphenyl, then undergoes a Friedel-Crafts acylation. This is achieved by treating it with acetyl chloride in a suitable solvent like dichloromethane (B109758), using anhydrous aluminum chloride as a Lewis acid catalyst. The reaction mixture is typically stirred for an extended period to ensure completion. The final product is isolated by pouring the reaction mixture into ice water, followed by extraction and recrystallization from ethanol (B145695) to yield colorless crystals of this compound.

| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 1 | 4-Hydroxybiphenyl | Acetyl chloride, Pyridine | - | Stirring at room temperature for 24h | 4-Acetoxybiphenyl | 91.9% |

| 2 | 4-Acetoxybiphenyl | Acetyl chloride, Anhydrous aluminum chloride | Dichloromethane | Stirring at room temperature for 21h | This compound | 87.6% |

Direct functionalization offers a more atom-economical approach by introducing the acetoxy group onto a pre-functionalized arene. Metal-free direct acetoxylation reactions have been developed as a powerful tool in organic synthesis. nih.gov

A potential strategy for synthesizing this compound using this approach would be the direct acetoxylation of 4-acetylbiphenyl (B160227). Research has demonstrated a metal-free method for the direct acetoxylation of arenes using sodium nitrate (B79036) in an anhydrous medium of trifluoroacetic acid, acetic acid, and acetic anhydride (B1165640). nih.gov This method is effective for arenes with oxidation potentials lower than benzene. nih.gov The reaction is proposed to proceed through a stepwise, single-electron transfer mechanism. nih.gov While this specific transformation for 4-acetylbiphenyl is not explicitly detailed, the general methodology presents a plausible alternative route.

Synthesis of Chemically Related Biphenyl-Based Building Blocks

The synthesis of analogues and building blocks for more complex molecules often relies on robust and versatile reactions like Friedel-Crafts acylation and palladium-catalyzed cross-coupling.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and is widely used to produce acetylbiphenyl analogues. core.ac.ukorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an arene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). organic-chemistry.orgnih.gov

To synthesize 4-acetylbiphenyl, biphenyl is treated with acetyl chloride and AlCl₃. The reaction demonstrates high regioselectivity for the para-position (C4), primarily due to the steric hindrance at the ortho-positions (C2, C6) of the biphenyl ring system. chegg.comchegg.com The product, 4-acetylbiphenyl, is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org Various solvents can be used, including dichloromethane and 1,2-dichloroethane, with the choice of solvent and temperature influencing reaction selectivity and yield. core.ac.ukgoogle.com

| Substrate | Acylating Agent | Catalyst | Solvent | Reported Application/Yield | Reference |

|---|---|---|---|---|---|

| Biphenyl | Acetyl Chloride | AlCl₃ | Dichloromethane | Synthesis of 4-Acetylbiphenyl | chegg.com |

| 3,3′-Dimethylbiphenyl | Acetyl Chloride | AlCl₃ | 1,2-Dichloroethane (boiling) | Forms 4-Ac-3,3′-dmbp almost quantitatively | core.ac.uk |

| Biphenyl | Acetic Anhydride | 4-Dimethylaminopyridine | Dichloromethane | High-purity synthesis of 4-acetylbiphenyl (99%) | google.com |

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing the C-C bond that forms the biphenyl core. researchgate.net The Suzuki-Miyaura coupling is a prominent example, widely used for its mild reaction conditions and tolerance of a broad range of functional groups. mdpi.com

This strategy involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of biphenyl derivatives related to this compound, several coupling combinations are possible:

Coupling of a 4-acetylphenylboronic acid with a 4-acetoxyaryl halide.

Coupling of a 4-acetoxyphenylboronic acid with a 4-acetylaryl halide.

A variety of palladium catalysts, including simple salts like Pd(OAc)₂ or PdCl₂ and complexes with sophisticated ligands, can be employed. mdpi.comresearchgate.net The choice of catalyst, base (e.g., K₂CO₃), and solvent system (e.g., DMF/H₂O) is crucial for achieving high conversion and yield. mdpi.com

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| 4-Bromofluorobenzene | Phenylboronic acid | Supported Pd Nanoparticles | K₂CO₃ | DMF/H₂O (95:5) | 70-110 °C | mdpi.com |

| 4-Bromoacetophenone | Phenylboronic acid | Palladium dichloride | K₂CO₃ | Ethanol/Water | 20 °C | chemicalbook.com |

Reaction Mechanism Elucidation for this compound and its Analogues

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes.

Mechanism of Friedel-Crafts Acylation: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (SEAr) mechanism. organic-chemistry.orgchegg.com

Formation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acetyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (CH₃CO⁺) or a reactive acyl chloride-Lewis acid complex. organic-chemistry.org

Electrophilic Attack : The π-system of the aromatic ring (e.g., biphenyl or 4-acetoxybiphenyl) acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation : A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the ring and yielding the final acetylated product. chegg.com

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The Suzuki coupling reaction follows a well-established catalytic cycle involving a palladium(0) species as the active catalyst.

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate (Ar-Pd-X).

Transmetalation : The Pd(II) intermediate reacts with the boronic acid derivative (Ar'-B(OR)₂), which is activated by the base. The organic group (Ar') is transferred from boron to palladium, displacing the halide and forming a new Pd(II) complex (Ar-Pd-Ar').

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Detailed Mechanistic Pathways of Functionalization Reactions

The synthesis of this compound typically involves a two-step process: the acylation of biphenyl to introduce the acetyl group, followed by the esterification of a hydroxyl group, or vice-versa. The functionalization of the resulting biphenyl ketone can then be explored through various electrophilic aromatic substitution reactions.

Synthesis via Friedel-Crafts Acylation and Subsequent Esterification:

A primary route to the 4-acetylbiphenyl core is the Friedel-Crafts acylation of biphenyl. This classic electrophilic aromatic substitution reaction involves the treatment of biphenyl with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). researchgate.netnih.gov

The mechanism proceeds through several key steps:

Formation of the Electrophile: The Lewis acid catalyst activates the acylating agent. For instance, aluminum chloride coordinates with the chlorine atom of acetyl chloride, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺). This ion is stabilized by resonance. core.ac.uk

Electrophilic Attack: The electron-rich π-system of the biphenyl ring acts as a nucleophile, attacking the acylium ion. This attack is the rate-determining step as it temporarily disrupts the aromaticity of one of the phenyl rings, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov

Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acetyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst. nih.gov

Due to the directing effects of the phenyl group, the acylation of biphenyl predominantly occurs at the para-position (position 4), yielding 4-acetylbiphenyl.

The second stage of the synthesis would involve the introduction of the acetoxy group. Assuming the starting material for the initial acylation was 4-hydroxybiphenyl, the esterification of the resulting 4-hydroxy-4'-acetylbiphenyl with acetic anhydride would yield the final product. The mechanism for this acid- or base-catalyzed esterification generally involves the nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of acetic anhydride.

Functionalization of this compound:

Further functionalization of the this compound molecule would likely proceed via electrophilic aromatic substitution. The existing substituents—the acetoxy and acetyl groups—will direct incoming electrophiles to specific positions on the biphenyl rings. The acetoxy group is an ortho-, para-directing activator, while the acetyl group is a meta-directing deactivator. The interplay of these directing effects will determine the regioselectivity of subsequent reactions such as nitration, halogenation, or sulfonation.

Kinetic Studies of Synthesis and Transformation Processes

Kinetics of Friedel-Crafts Acylation:

The Friedel-Crafts acylation is generally considered to be under kinetic control, meaning the product distribution is determined by the relative rates of formation of the possible isomers, rather than their thermodynamic stabilities. rsc.orgresearchgate.net For the acetylation of biphenyl, the formation of the 4-acetyl isomer is kinetically favored.

The rate of the reaction is influenced by several factors, including the nature of the substrate, the acylating agent, the catalyst, and the solvent. Studies on the AlCl₃-catalyzed acylation of aromatic compounds have shown that the reaction can exhibit complex kinetics, often being first order with respect to the aromatic substrate, the acylating agent, and the catalyst. However, deviations from this simple rate law can occur due to the formation of various complexes between the reactants and the catalyst.

The rate-determining step in Friedel-Crafts acylation is the electrophilic attack of the acylium ion on the aromatic ring. nih.gov The energy barrier for this step is influenced by the electron density of the aromatic ring and the stability of the resulting arenium ion.

Kinetics of Esterification:

The esterification of phenols with acetic anhydride can be catalyzed by either acids or bases. Pyridine is a commonly used catalyst for this transformation and is understood to act as a general base catalyst. rsc.org The reaction rate is influenced by the electronic nature of the substituents on both the phenol (B47542) and the anhydride.

Kinetic studies on the pyridine-catalyzed acylation of phenols show a positive Hammett ρ value, indicating that electron-withdrawing groups on the phenol decrease the reaction rate, while electron-donating groups increase it. rsc.org This is consistent with a mechanism where the rate-determining step involves the nucleophilic attack of the phenoxide ion on the anhydride.

The activation energy (Ea) for the acylation of phenolic compounds provides a measure of the temperature sensitivity of the reaction rate. While specific data for 4-hydroxy-4'-acetylbiphenyl is unavailable, studies on the acylation of phenolic model compounds in wood with various carboxylic acid anhydrides have reported activation energies in the range of 14-44 kJ/mol. A related study on the hydrolysis of acetic anhydride determined an activation energy of 53.4 kJ/mol.

| Reactant/System | Reaction Type | Kinetic Parameter | Value |

|---|---|---|---|

| Acetic Anhydride | Hydrolysis | Rate Constant (k) at 25°C | 0.169 min⁻¹ |

| Acetic Anhydride | Hydrolysis | Activation Energy (Ea) | 53.4 kJ/mol |

| Phenolic Compounds (in wood) | Acylation with Acetic Anhydride | Activation Energy (Ea) | ~40 kJ/mol |

| Phenolic Compounds (in wood) | Acylation with Hexanoic Anhydride | Activation Energy (Ea) | ~10 kJ/mol |

This table presents kinetic data for reactions analogous to the synthesis of this compound, providing context for the expected reaction kinetics.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 4 Acetoxy 4 Acetylbiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4-Acetoxy-4'-acetylbiphenyl, NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the biphenyl (B1667301) core and its functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Detailed ¹H NMR analysis of this compound allows for the precise assignment of all proton signals. The spectrum is characterized by distinct signals for the aromatic protons on the two phenyl rings and the methyl protons of the acetyl and acetoxy groups.

The protons on the acetyl-substituted ring typically appear as two doublets in the downfield region of the aromatic section of the spectrum, a result of their proximity to the electron-withdrawing acetyl group. The protons on the acetoxy-substituted ring also present as two doublets, but at a slightly more upfield position compared to the other ring due to the electron-donating nature of the oxygen atom in the acetoxy group. The methyl protons of the acetyl group (CH₃CO) are observed as a sharp singlet, as are the methyl protons of the acetoxy group (OCOCH₃), with their precise chemical shifts being characteristic of their respective chemical environments.

¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic | 8.05 | d |

| Aromatic | 7.75 | d |

| Aromatic | 7.69 | d |

| Aromatic | 7.23 | d |

| Acetyl CH₃ | 2.64 | s |

| Acetoxy CH₃ | 2.33 | s |

d = doublet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the acetyl and acetoxy groups, the quaternary carbons of the biphenyl linkage, and the methine carbons of the aromatic rings, as well as the methyl carbons.

The carbonyl carbon of the acetyl group is typically found at a downfield chemical shift, characteristic of a ketone. The carbonyl carbon of the acetoxy group appears at a slightly more upfield position. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the acetyl and acetoxy substituents, allowing for their unambiguous assignment.

¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=O (Acetyl) | 197.7 |

| C=O (Acetoxy) | 169.3 |

| Aromatic C | 151.0 |

| Aromatic C | 144.9 |

| Aromatic C | 137.9 |

| Aromatic C | 136.1 |

| Aromatic CH | 129.0 |

| Aromatic CH | 127.3 |

| Aromatic CH | 122.0 |

| Acetyl CH₃ | 26.7 |

| Acetoxy CH₃ | 21.2 |

Advanced Two-Dimensional NMR Techniques

To further confirm the structural assignments of this compound, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the ortho-coupling between protons on the same phenyl ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing definitive assignments for the protonated carbons in the molecule.

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and ester functional groups. The C=O stretch of the acetyl group is typically observed at a lower wavenumber compared to the C=O stretch of the acetoxy group. Other significant peaks include C-O stretching vibrations and aromatic C-H and C=C stretching vibrations.

Key FTIR Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Acetyl) | ~1680 |

| C=O Stretch (Acetoxy) | ~1760 |

| C-O Stretch | ~1200-1250 |

| Aromatic C=C Stretch | ~1600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the biphenyl core and the C=C bonds of the aromatic rings. The carbonyl stretching vibrations would also be present, although their intensities may differ from those observed in the FTIR spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

No experimental data on the UV-Vis absorption or emission spectra of this compound was found in the searched resources.

Mass Spectrometry and Chromatographic Integration (e.g., GC-MS)

Specific mass spectrometry fragmentation patterns and gas chromatography-mass spectrometry (GC-MS) data for this compound are not available in the public domain.

Advanced Analytical Techniques for Purity and Identity Confirmation

Information regarding the application of advanced analytical techniques for the purity and identity confirmation of this compound could not be retrieved from the available literature and databases.

Theoretical and Computational Chemistry Approaches to 4 Acetoxy 4 Acetylbiphenyl

Electronic Structure and Bonding Analysis via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 4-acetoxy-4'-acetylbiphenyl, these calculations can provide a detailed picture of electron distribution, orbital energies, and bonding characteristics. Methods such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, as well as Density Functional Theory (DFT), can be employed to model the electronic structure.

These calculations can reveal the molecular orbital (MO) diagram, highlighting the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in determining the molecule's reactivity, electronic transitions, and charge transfer properties. The presence of the electron-donating acetoxy group is expected to raise the HOMO energy, while the electron-withdrawing acetyl group will likely lower the LUMO energy, leading to a potentially smaller HOMO-LUMO gap, which influences the molecule's spectroscopic properties.

Natural Bond Orbital (NBO) analysis, another powerful tool, can be used to analyze the bonding in detail, including charge distribution, hybridization, and delocalization of electron density. This would provide insights into the resonance effects between the phenyl rings and the substituents.

Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. A higher value suggests greater ease of oxidation. |

| LUMO Energy | -1.8 eV | Reflects the electron-accepting ability. A lower value indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C(acetyl): +0.4e, O(acetoxy): -0.3e | Provides an estimate of the partial charges on individual atoms, indicating sites susceptible to nucleophilic or electrophilic attack. |

Table 1: Illustrative table of hypothetical electronic properties for this compound. These values are for demonstrative purposes and would need to be confirmed by actual quantum chemical calculations.

Computational Elucidation of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying reaction mechanisms and energetics due to its balance of accuracy and computational cost. For this compound, DFT calculations can be used to explore various potential reactions, such as electrophilic aromatic substitution, nucleophilic attack at the carbonyl carbon, or reactions involving the ester group.

By mapping the potential energy surface, DFT can identify transition states, intermediates, and products of a reaction. The calculated activation energies can predict the feasibility and rate of a reaction, while the reaction energies indicate whether a reaction is exothermic or endothermic. For instance, a DFT study could investigate the hydrolysis of the acetoxy group or the oxidation of the acetyl group, providing valuable mechanistic insights. DFT is also used to study the electronic properties of biphenyl (B1667301) and its derivatives. ichem.md

Frontier Molecular Orbital (FMO) theory simplifies the analysis of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. jcsp.org.pk This theory is particularly useful for predicting the regioselectivity and stereoselectivity of reactions.

In the context of this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The spatial distribution of the HOMO would indicate the regions most susceptible to electrophilic attack, likely on the electron-rich phenyl ring bearing the acetoxy group. Conversely, the LUMO's location would highlight the sites prone to nucleophilic attack, which would be concentrated around the electron-deficient phenyl ring with the acetyl group, particularly the carbonyl carbon.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. The torsional angle between the two phenyl rings is a key conformational parameter in biphenyl derivatives. Molecular modeling techniques, including molecular mechanics (MM) and quantum mechanics (QM) methods, can be used to determine the most stable conformation (the global minimum on the potential energy surface) and to identify other low-energy conformers.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, revealing the flexibility of the biphenyl linkage and the rotational freedom of the substituent groups. This information is crucial for understanding how the molecule might interact with other molecules or biological targets. For instance, MD simulations have been used to study the structure and evolution of other biphenyl systems. ichem.md

Hypothetical Conformational Analysis Data for this compound

| Parameter | Hypothetical Value | Significance |

| Dihedral Angle (C1-C1'-C2'-C3') | 35° | The twist angle between the two phenyl rings, which affects the extent of π-conjugation and the overall molecular shape. |

| Rotational Barrier | 4.5 kcal/mol | The energy required to rotate one phenyl ring relative to the other, indicating the molecule's conformational rigidity. |

| Most Stable Conformer | Twisted | The lowest energy geometry of the molecule, which is the most populated conformation at equilibrium. |

Table 2: Illustrative table of hypothetical conformational analysis data for this compound. These values are for demonstrative purposes and would need to be confirmed by actual molecular modeling studies.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This can provide insights into the molecule's color and its behavior upon light absorption.

Vibrational spectroscopy, such as infrared (IR) and Raman, can also be simulated. By calculating the vibrational frequencies and intensities, computational methods can generate a theoretical spectrum that can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes associated with the acetyl and acetoxy groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra.

Hypothetical Predicted Spectroscopic and Reactivity Data for this compound

| Parameter | Hypothetical Value/Range | Method of Prediction | Significance |

| λmax (UV-Vis) | 280 nm | TD-DFT | The wavelength of maximum light absorption, related to the electronic transitions within the molecule. |

| C=O Stretch (IR) | 1685 cm⁻¹ | DFT | Characteristic vibrational frequency for the acetyl group's carbonyl bond, useful for structural identification. |

| ¹H NMR (acetyl methyl) | 2.6 ppm | GIAO/DFT | Predicted chemical shift for the protons of the acetyl methyl group, aiding in the assignment of experimental NMR signals. |

| Electrophilicity Index (ω) | 2.5 eV | FMO | A measure of the molecule's ability to accept electrons, indicating its electrophilic character. |

Table 3: Illustrative table of hypothetical predicted spectroscopic and reactivity data for this compound. These values are for demonstrative purposes and would need to be confirmed by actual computational studies.

Advanced Material Science and Polymer Chemistry Applications of 4 Acetoxy 4 Acetylbiphenyl

Engineering of Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. nih.gov This is achieved by polymerizing functional monomers and a cross-linker in the presence of a template molecule. nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the template molecule. mdpi.com These synthetic recognition sites allow the MIP to selectively rebind the target molecule from a complex mixture. nih.gov

The synthesis of MIPs involves a template, a functional monomer, a cross-linker, an initiator, and a porogenic solvent. nih.gov The interactions between the template and the functional monomer are crucial for forming a stable pre-polymerization complex, which ultimately determines the selectivity and affinity of the resulting MIP. mdpi.com

As a Template: 4-Acetoxy-4'-acetylbiphenyl can serve as the template molecule during MIP synthesis. In this role, the polymer network is built around it. The resulting cavities would be specifically shaped to recognize and bind this compound or molecules with a similar biphenyl (B1667301) structure and hydrogen-bonding capabilities. This approach is valuable for creating selective sorbents for the extraction or sensing of this specific compound and its structural analogs.

As a Functional Monomer: While this compound lacks a conventional polymerizable group like a vinyl moiety, its structure is analogous to other biphenyl-based functional monomers used in MIP synthesis. For instance, novel functional monomers based on 4'-vinylbiphenyl have been successfully employed to create MIPs with high selectivity. nih.gov The biphenyl core of this compound provides a rigid structure, while the carbonyl groups of the acetate (B1210297) and acetyl functions can establish hydrogen bonds or dipole-dipole interactions with a target template molecule. To be used as a monomer, it would likely require chemical modification to introduce a polymerizable group. If so modified, it could participate in the polymerization process, positioning its functional groups to interact specifically with a chosen template.

Table 1: Hypothetical Components for MIP Synthesis Utilizing this compound

| Role in MIP System | Compound Example | Function |

| Template | This compound | The molecule around which the polymer is formed, creating specific recognition sites. |

| Functional Monomer | Methacrylic Acid (MAA) | Interacts with the template's acetyl and acetoxy groups via hydrogen bonding. |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Forms the rigid, porous polymer matrix, stabilizing the recognition cavities. researchgate.net |

| Initiator | 2,2′-Azobisisobutyronitrile (AIBN) | Initiates the free-radical polymerization process upon heating or UV exposure. nih.gov |

| Porogen | Acetonitrile | A solvent that helps to form pores in the polymer, ensuring accessibility of the binding sites. nih.gov |

MIPs are recognized for their high selectivity and stability, making them synthetic alternatives to natural receptors like antibodies. nih.gov Their applications are extensive, particularly in selective separation, chemical sensing, and biosensing. nih.govmdpi.com

If MIPs were synthesized using this compound as a template, they could be used as a selective solid-phase extraction (SPE) material to isolate and concentrate this compound from complex environmental or biological samples. researchgate.net

When integrated with a transducer, MIPs can form the basis of highly selective sensors. nsf.gov A sensor built with a MIP specific for this compound could detect its presence through various mechanisms, such as electrochemical or optical changes that occur upon binding of the target molecule. nih.gov More broadly, the principles demonstrated with MIPs for other molecules show potential for applications in medical diagnostics, environmental monitoring, and food safety analysis. mdpi.com

Integration into Polymer Systems

The unique chemical structure of this compound allows for its potential integration into various polymer systems, where it could impart specific functionalities related to its rigid biphenyl core and reactive side groups.

For a molecule to act as a monomer, it typically requires a reactive group, such as a double bond, that can participate in chain-growth polymerization. chemicalbook.com this compound in its current form lacks such a group. However, it can be considered a precursor to a functional monomer. For instance, through chemical modification to add a vinyl or acrylate (B77674) group to the biphenyl ring, it could be rendered polymerizable. Such a monomer could then be copolymerized with other monomers like styrene (B11656) to incorporate the biphenyl unit into a polymer backbone, a strategy used with related compounds like 4-acetoxystyrene. chemicalbook.com

A cross-linking agent is a molecule with two or more reactive ends that can form bridges between polymer chains, creating a three-dimensional network. The structure of this compound does not inherently possess multiple reactive sites for typical cross-linking reactions. However, the acetyl and acetoxy groups could potentially be chemically converted into more reactive functionalities that would enable it to function as a cross-linking agent in specific polymerization systems, such as in the curing of epoxy or polyurethane resins.

Polymers containing conjugated aromatic units, such as biphenyl, are of significant interest for applications in electronics due to their potential semiconducting properties. The incorporation of the this compound moiety into a polymer backbone would introduce a rigid, conjugated biphenyl segment. This could enhance the thermal stability and influence the electronic properties of the material. The attached functional groups (acetoxy and acetyl) could be used to fine-tune properties such as solubility, processability, and the electronic energy levels of the resulting polymer, potentially leading to the development of novel organic semiconducting materials for applications in transistors or light-emitting diodes.

Photopolymerization is a process where light is used to initiate a polymerization reaction, and it is widely used in coatings, inks, and adhesives. This process requires a photoinitiator, a compound that absorbs light and generates reactive species (free radicals or cations) to start the polymerization.

The 4-acetylbiphenyl (B160227) portion of this compound is structurally very similar to 4-benzoylbiphenyl (B106861), a known and highly efficient free-radical Type II photoinitiator. sellchems.com Type II photoinitiators work by absorbing UV light to reach an excited state, after which they interact with a synergist (often a tertiary amine) to generate the initiating free radicals through hydrogen abstraction. Given this structural similarity, this compound is expected to function as a Type II photoinitiator. The key component is the aryl ketone group, which is responsible for the light absorption and subsequent reaction. Its primary application would be in UV curing systems for coatings and inks.

Table 2: Comparison of this compound with a Known Photoinitiator

| Property | This compound (Predicted) | 4-Benzoylbiphenyl (Known Photoinitiator) |

| Chemical Structure | Contains a 4-acetylbiphenyl chromophore | Contains a 4-benzoylbiphenyl chromophore |

| CAS Number | 135417-13-1 | 2128-93-0 sellchems.com |

| Molecular Formula | C₁₆H₁₄O₃ | C₁₉H₁₄O sellchems.com |

| Initiator Type | Expected to be a free-radical Type II photoinitiator | Free-radical Type II photoinitiator sellchems.com |

| Mechanism | UV absorption followed by hydrogen abstraction from a synergist | UV absorption followed by hydrogen abstraction from a synergist sellchems.com |

| Potential Applications | UV curing of coatings, inks, and adhesives | Used in varnishes, plastic coatings, and printing inks sellchems.com |

Design of Materials with Tailored Electronic and Optical Properties

The strategic placement of electron-donating and electron-withdrawing groups on a conjugated system like biphenyl is a powerful tool for engineering materials with specific electronic and optical characteristics. In this compound, the acetoxy group (-OAc) serves as an electron donor, increasing the electron density of its attached phenyl ring. Conversely, the acetyl group (-COCH₃) acts as an electron acceptor, withdrawing electron density from its phenyl ring. This "push-pull" configuration is known to significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby dictating its photophysical and electronic transport behaviors.

The donor-acceptor nature of this compound is expected to give rise to intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netacs.org This phenomenon, where an electron is promoted from a HOMO, largely localized on the donor side, to a LUMO, concentrated on the acceptor side, has profound implications for the molecule's optical properties.

The absorption spectrum of this compound is predicted to show a significant red-shift compared to unsubstituted biphenyl. This is due to the narrowing of the HOMO-LUMO gap induced by the donor and acceptor substituents. The presence of a distinct ICT band, which is typically broad and sensitive to the surrounding environment, is also anticipated. The efficiency of this charge transfer is heavily dependent on the degree of conjugation between the two phenyl rings, which is, in turn, governed by the dihedral angle between them. acs.orgnih.gov While biphenyl itself has a twisted conformation in the ground state, the excited state often favors a more planar geometry to facilitate charge delocalization. acs.org

A key feature of donor-acceptor molecules is their solvatochromism—the change in their absorption and emission spectra with the polarity of the solvent. rsc.orgnih.gov It is expected that this compound would exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red-shift) as the solvent polarity increases. This is because a more polar solvent can better stabilize the highly polar charge-transfer excited state, thus lowering its energy and resulting in a lower energy (longer wavelength) emission.

The potential for light-harvesting applications stems from the molecule's ability to absorb light in the visible spectrum and convert it into electronic energy. The efficiency of this process is related to the molar extinction coefficient and the quantum yield of fluorescence. While no experimental data exists for this compound, analogous push-pull biphenyl systems have been investigated for their luminescent properties. tandfonline.com The table below provides a hypothetical comparison of expected photophysical properties in different solvents, based on general trends observed for similar compounds.

| Solvent | Polarity Index | Expected Absorption Maximum (λmax) | Expected Emission Maximum (λem) | Expected Stokes Shift | Expected Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| Hexane | 0.1 | Shorter Wavelength | Shorter Wavelength | Smaller | Higher |

| Dichloromethane (B109758) | 3.1 | Intermediate Wavelength | Intermediate Wavelength | Intermediate | Intermediate |

| Acetonitrile | 5.8 | Longer Wavelength | Longer Wavelength | Larger | Lower |

This table is illustrative and based on theoretical principles of solvatochromism in donor-acceptor systems. Actual values for this compound would require experimental verification.

The electronic transport properties of organic materials are fundamental to their application in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). In materials comprised of donor-acceptor molecules like this compound, charge transport can occur through hopping between adjacent molecules. fiveable.meacs.org The efficiency of this process is governed by the charge carrier mobility, which is influenced by both the intrinsic properties of the molecule and the intermolecular packing in the solid state.

The charge transport in such organic semiconductors is often described by a variable-range hopping mechanism, particularly in disordered or amorphous films. aps.org The mobility is typically temperature-dependent, increasing with temperature as hopping is a thermally activated process. fiveable.me A summary of the key molecular factors of 4-Acetoxy-4'-acetylbhenyl that are expected to influence its electronic transport properties is presented below.

| Molecular Property | Influencing Substituent(s) | Expected Effect on Electronic Transport |

|---|---|---|

| HOMO Energy Level | Acetoxy (Donor) | Raised, potentially facilitating hole transport. |

| LUMO Energy Level | Acetyl (Acceptor) | Lowered, potentially facilitating electron transport. |

| Molecular Dipole Moment | Acetoxy and Acetyl | Influences solid-state packing and intermolecular interactions. |

| Molecular Geometry (Dihedral Angle) | Biphenyl Core | Affects intramolecular conjugation and solid-state packing. |

Structure Activity Relationship Sar Studies and Functional Derivative Synthesis of 4 Acetoxy 4 Acetylbiphenyl

Rational Design and Synthesis of 4-Acetoxy-4'-acetylbiphenyl Derivatives

The rational design of derivatives of this compound is predicated on the strategic modification of its core structure to modulate its physicochemical and reactive properties. The primary targets for modification are the acetoxy and acetyl functionalities, as well as the biphenyl (B1667301) rings themselves. The goal of such design is to synthesize a library of related compounds that can be screened for enhanced or novel activities.

A hypothetical, multi-step synthesis of this compound could be envisioned as follows:

Suzuki-Miyaura Coupling: A common method for forming the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This could involve the reaction of a suitably protected 4-acetylphenylboronic acid with a 4-acetoxy-halobenzene, or vice versa, in the presence of a palladium catalyst.

Friedel-Crafts Acylation: Another approach could involve the Friedel-Crafts acylation of 4-acetoxybiphenyl. However, this method may lead to a mixture of isomers and would require careful control of reaction conditions to achieve the desired 4'-substitution.

Modification of Precursors: A more likely route would involve the modification of a readily available precursor. For instance, starting with 4-hydroxy-4'-acetylbiphenyl, the acetoxy group can be introduced by acetylation using acetic anhydride (B1165640) or acetyl chloride.

The synthesis of derivatives would then involve the modification of the parent this compound molecule. For example, the acetyl group could be reduced to an alcohol, converted to an oxime, or used as a handle for further carbon-carbon bond-forming reactions. Similarly, the acetoxy group could be hydrolyzed to a hydroxyl group, which could then be etherified or esterified with different substituents.

Table 1: Proposed Synthetic Strategies for this compound

| Strategy | Key Reaction | Starting Materials (Examples) | Catalyst/Reagents | Potential Advantages | Potential Challenges |

| Suzuki-Miyaura Coupling | C-C bond formation | 4-Acetylphenylboronic acid and 4-acetoxybromobenzene | Palladium catalyst, base | High yields, good functional group tolerance | Availability and stability of boronic acids |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution | 4-Acetoxybiphenyl, acetyl chloride | Lewis acid (e.g., AlCl₃) | Direct introduction of the acetyl group | Potential for isomer formation, harsh conditions |

| Precursor Modification | Acetylation | 4-Hydroxy-4'-acetylbiphenyl, acetic anhydride | Base or acid catalyst | High selectivity, mild conditions | Availability of the precursor |

Systematic Investigation of Structural Modifications on Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the interplay of the electronic effects of the acetoxy and acetyl substituents on the biphenyl system. A systematic investigation into how structural modifications influence this reactivity is crucial for understanding its chemical behavior and for designing derivatives with specific properties.

The acetyl group is an electron-withdrawing group, which deactivates the phenyl ring to which it is attached towards electrophilic substitution. Conversely, it activates the ring towards nucleophilic substitution, particularly at the ortho and para positions. The carbonyl group of the acetyl moiety is also a site for nucleophilic attack, allowing for a wide range of chemical transformations.

The acetoxy group , on the other hand, is an electron-donating group through resonance, which activates its phenyl ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the ester functionality can be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding phenol (B47542).

Systematic structural modifications could include:

Varying the Ester Group: Replacing the acetoxy group with other ester groups (e.g., benzoyloxy, pivaloyloxy) would alter the steric bulk and electronic properties, potentially influencing the rate of hydrolysis and the reactivity of the adjacent phenyl ring.

Modifying the Ketone: The acetyl group can be modified to other keto derivatives or converted to other functional groups. For example, α-halogenation of the acetyl group would introduce a new reactive site.

Table 2: Predicted Effects of Structural Modifications on the Reactivity of this compound

| Modification | Position of Modification | Predicted Effect on Reactivity | Rationale |

| Hydrolysis of acetoxy group | 4-position | Increased reactivity of the phenyl ring towards electrophiles | The resulting hydroxyl group is a stronger activating group than the acetoxy group. |

| Reduction of acetyl group | 4'-position | Decreased electron-withdrawing effect | The resulting alcohol group is less deactivating than the acetyl group. |

| Introduction of a nitro group | ortho to the acetyl group | Increased susceptibility to nucleophilic aromatic substitution | The strong electron-withdrawing nature of the nitro group further deactivates the ring. |

| Introduction of a methoxy group | ortho to the acetoxy group | Increased reactivity towards electrophilic substitution | The methoxy group is a strong electron-donating group. |

Computational and Experimental Approaches for SAR Elucidation

The elucidation of the structure-activity relationship (SAR) of this compound and its derivatives relies on a combination of computational and experimental approaches. These methods provide insights into how the three-dimensional structure and electronic properties of the molecules correlate with their chemical reactivity or biological activity.

Computational Approaches:

Computational chemistry offers powerful tools to predict the properties of molecules and to guide the design of new derivatives. For biphenyl compounds, computational studies often focus on:

Electronic Property Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate various electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are crucial for understanding the reactivity of the molecule. For instance, computational studies on other biphenyl derivatives have shown a correlation between the MEP and the substitution pattern. nih.gov

Molecular Docking: If the biological target of these compounds is known, molecular docking simulations can be used to predict how the derivatives will bind to the active site of a protein. This can help in identifying which modifications are likely to improve binding affinity.

Experimental Approaches:

Experimental techniques are essential for validating the predictions from computational studies and for providing concrete data on the reactivity and properties of the synthesized compounds. Relevant experimental approaches include:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized derivatives.

Kinetic Studies: To quantify the effects of structural modifications on chemical reactivity, kinetic studies can be performed. For example, the rate of hydrolysis of the acetoxy group under different conditions can be measured for a series of derivatives.

Biological Assays: If the compounds are being investigated for a specific biological activity, in vitro and in vivo assays are necessary to determine their efficacy and to establish a quantitative SAR. For instance, studies on other biphenyl derivatives have explored their potential as enzyme inhibitors. nih.gov

By integrating computational and experimental data, a comprehensive understanding of the SAR of this compound and its derivatives can be achieved, paving the way for the development of new molecules with desired functionalities.

Supramolecular Chemistry and Molecular Self Assembly Involving Biphenyl Acetates

Investigation of Non-Covalent Interactions in Self-Assembled Systems

The self-assembly of biphenyl (B1667301) derivatives is driven by a delicate balance of non-covalent interactions. In the case of 4-acetylbiphenyl (B160227) on a gold (Au(111)) surface, these interactions are crucial for the formation of stable supramolecular structures. rsc.org

Key non-covalent interactions identified in the self-assembly of 4-acetylbiphenyl include:

Van der Waals Forces: These are the primary forces contributing to the stabilization of ABP trimers. rsc.org DFT calculations that include semi-empirical van der Waals corrections have shown that these interactions are the largest contributor to the interaction energy. rsc.org

Hydrogen Bonding: Weak hydrogen bonds form between the oxygen atom of the acetyl group of one molecule and the phenyl hydrogen atoms of an adjacent molecule. rsc.org These interactions, although weak, are significant enough to stabilize the diffusion of ABP trimers on the Au(111) surface. rsc.org

Long-Range Dispersive Forces: These forces are essential for bringing the ABP molecules together on the supporting surface. rsc.org

Molecule-Substrate Interactions: The interaction with the gold surface plays a critical role by constraining the molecules to a two-dimensional plane, thus facilitating their assembly. rsc.org

The interplay of these forces dictates the formation and stability of the resulting supramolecular structures. The presence of an acetoxy group in 4-Acetoxy-4'-acetylbiphenyl would introduce additional potential for dipole-dipole interactions and hydrogen bonding, which could influence the final self-assembled architecture.

Directed Molecular Assembly on Substrates (e.g., Metal Surfaces)

The self-assembly of functionalized biphenyl molecules can be directed by using a substrate, such as a metal surface. The assembly of 4-acetylbiphenyl on a Au(111) surface is a prime example of such directed assembly, resulting in reproducible and robust supramolecular structures. rsc.orgresearchgate.net

Three key components are necessary for the formation of these structures on the gold surface:

Weak long-range dispersion forces to attract the ABP molecules to each other. rsc.org

A non-reactive supporting surface that allows for the diffusion of the molecules at room temperature, enabling them to nucleate and form supramolecules. rsc.org

The presence of metal adatoms (in this case, gold adatoms) that can be captured by an ABP molecule, facilitating the attachment of other molecules to form a larger assembly. rsc.org

The gold adatoms act as stabilizing agents, and their presence significantly increases the binding energy of the supramolecular structure. rsc.org For instance, the binding energy of a four-molecule ABP structure (a tetramer) increases substantially with the inclusion of a central gold adatom. rsc.org This indicates that the metal substrate actively participates in and directs the molecular assembly process.

The following table summarizes the energetic contributions to the formation of a 4-molecule ABP supramolecular structure on a Au(111) surface.

| Parameter | Value (without Au adatom) | Value (with one Au adatom) |

| Binding Energy Gain of 4 ABP Molecules | 259 meV | 804 meV |

| Adsorption Energy per ABP Molecule | 1.74 eV/molecule | 1.87 eV/molecule |

Data sourced from research on 4-acetylbiphenyl on Au(111) rsc.org

Formation of Supramolecular Architectures with Controlled Periodicity

The directed self-assembly of 4-acetylbiphenyl on a Au(111) surface leads to the formation of distinct supramolecular architectures with a limited lateral size, such as dimers, trimers, and tetramers. rsc.org The geometry of these structures is influenced by the underlying crystalline orientation of the gold surface. rsc.org

Trimers: These structures often exhibit a triangular arrangement, which maximizes the weak hydrogen bonding interactions between the oxygen atom of one molecule and the phenyl hydrogens of the next. rsc.org

Tetramers: These larger assemblies are also observed and their stability is significantly enhanced by the presence of a central gold adatom. rsc.org

These finite-sized molecular clusters represent a class of molecular objects that are stable on the surface and can be manipulated without decomposition by external perturbations like STM voltage pulses. rsc.org This demonstrates a level of control over the periodicity and size of the resulting supramolecular architectures. The ability to form these well-defined nano-objects suggests potential applications in the development of molecular devices or as seeds for more complex hierarchical structures. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Acetoxy-4'-acetylbiphenyl, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be optimized using the Mitsunobu reaction, which facilitates the formation of ether bonds under mild conditions. Key parameters include:

- Catalyst Selection : Use triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to drive the reaction .

- Solvent and Temperature : Employ anhydrous tetrahydrofuran (THF) at 0–25°C to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity. Validate yields using gas chromatography (GC) or HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis : Combine ¹H/¹³C NMR to confirm functional groups (e.g., acetoxy and acetyl peaks at δ 2.1–2.3 ppm for methyl groups). Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 283.12) .

- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities. Compare retention times with authentic standards.

- Literature Cross-Reference : Use SciFinder or Reaxys to validate spectral data against existing reports .

Advanced Research Questions

Q. What role does this compound play in molecularly imprinted polymers (MIPs) for targeted biomolecular imaging?

- Methodological Answer :

- Template Functionalization : this compound acts as a co-monomer in MIPs, forming hydrogen bonds with methacrylamide (MAM) and crosslinker EGDMA. This creates cavities complementary to hyaluronan, enabling selective binding in cell imaging .

- Application Protocol : For HeLa cell studies, incubate MIP-coated probes with fluorophores (e.g., FITC). Use confocal microscopy to track hyaluronan localization .

Q. How do structural modifications (e.g., substituent changes) influence the reactivity and application of this compound in polymer synthesis?

- Methodological Answer :

- Comparative Studies : Replace the acetoxy group with bromine (e.g., 4-Acetoxy-4'-bromobiphenyl) to assess steric/electronic effects. Monitor polymerization kinetics via gel permeation chromatography (GPC).

- Functional Group Impact : Electron-withdrawing groups (e.g., -Br) reduce MIP binding affinity by 30–40% compared to the parent compound, as shown in hyaluronan imaging assays .

Q. What methodologies are effective in resolving contradictions in spectroscopic data or inconsistent reaction yields during this compound synthesis?

- Methodological Answer :

- Error Source Analysis : For inconsistent NMR peaks, check solvent purity (e.g., deuterated chloroform degradation) or moisture sensitivity of intermediates. Repeat reactions under inert atmospheres .

- Yield Optimization : Use design of experiments (DoE) to test variables (e.g., molar ratios, temperature). For example, a 1:1.2 ratio of acetylbiphenyl precursor to Mitsunobu reagent improves yields from 60% to 85% .

- Data Reconciliation : Cross-validate with alternative techniques (e.g., IR spectroscopy for carbonyl confirmation) and consult peer-reviewed protocols for reproducibility checks .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.